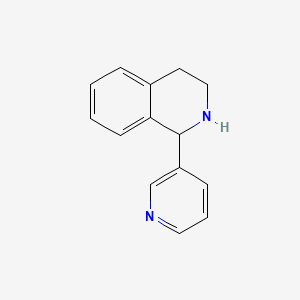

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-6-13-11(4-1)7-9-16-14(13)12-5-3-8-15-10-12/h1-6,8,10,14,16H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCZQQPRMLVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow chemistry and the use of automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can convert it to fully saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields isoquinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Antimalarial Activity

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their antimalarial properties. Research indicates that modifications to the tetrahydroisoquinoline structure can enhance potency against Plasmodium falciparum, the causative agent of malaria. For example, systematic modifications at specific positions (N-2, C-3, and C-4) have led to the identification of compounds with high efficacy against resistant malaria strains . The structure-activity relationship (SAR) studies revealed compounds capable of significantly reducing parasitemia in animal models .

Orexin Receptor Antagonism

The compound has shown potential as a non-peptide antagonist of orexin receptors, which are implicated in various disorders including sleep and eating disorders. Patent literature describes its use in developing pharmaceutical compositions aimed at treating conditions such as insomnia and narcolepsy by modulating orexin receptor activity . The pharmacological profile suggests that these compounds could be effective in managing appetite regulation and sleep-wake cycles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyridine derivatives, including those with a tetrahydroisoquinoline scaffold. These compounds exhibit promising antibacterial effects against various pathogens. For instance, certain derivatives have demonstrated significant inhibition against Staphylococcus epidermidis and Escherichia coli, showcasing their potential as therapeutic agents in treating bacterial infections .

Biological Mechanisms

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from this scaffold have been shown to inhibit key enzymes such as cathepsin B and calpain, which are involved in various pathological processes including cancer progression .

- Receptor Modulation : The ability to act as ligands for estrogen receptors and G-protein coupled receptors underlines their potential in hormone-related therapies and neurological conditions .

Case Study 1: Antimalarial Efficacy

A study conducted on tetrahydroisoquinolone derivatives demonstrated that specific modifications resulted in compounds that were not only potent against P. falciparum but also had favorable pharmacokinetic profiles. For example, a lead compound exhibited a 96% reduction in parasitemia when administered at a dosage of 30 mg/kg over four days in mouse models .

Case Study 2: Orexin Receptor Antagonists

In clinical trials involving orexin receptor antagonists derived from tetrahydroisoquinoline structures, patients reported significant improvements in sleep quality and reductions in symptoms associated with eating disorders. The administration of these compounds was linked to observable changes in appetite regulation and sleep patterns .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimalarial Activity | Efficacy against P. falciparum | 96% reduction in parasitemia observed |

| Orexin Receptor Antagonism | Treatment for sleep and eating disorders | Improved sleep quality reported |

| Antimicrobial Properties | Activity against bacterial pathogens | Significant inhibition against E. coli |

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Neuroactive Tetrahydroisoquinolines

The THIQ family exhibits contrasting neurotoxic and neuroprotective effects depending on substituents:

- Tetrahydropapaveroline (THP) : A catechol-containing THIQ (1-[(3,4-dihydroxyphenyl)methyl]-6,7-diol-THIQ) that inhibits tyrosine hydroxylase (TH), reducing dopamine synthesis and inducing Parkinsonism-like symptoms in primates .

- 1BnTHIQ (1-Benzyl-THIQ): Potent neurotoxin linked to dopamine neuron degeneration via N-methylation and oxidation to isoquinolinium ions, mimicking MPTP’s mechanism .

- 1-MeTHIQ (1-Methyl-THIQ): Neuroprotective agent that enhances glutathione (GSH) and nitric oxide (NO) levels, counteracting oxidative stress .

Key Metabolic Differences :

- Blood-Brain Barrier (BBB) Penetration : Both 1-MeTHIQ and TIQ (unsubstituted THIQ) cross the BBB efficiently, with brain concentrations 4.5× higher than blood .

- Metabolism : 1-(Pyridin-3-yl)-THIQ is metabolized via hydroxylation and N-methylation, similar to 1-MeTHIQ, but the pyridine ring may alter oxidation kinetics .

Pharmacological Analogues

Papaverine-Like Spasmolytics

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride: A synthetic analogue structurally akin to papaverine but lacking its antispasmodic activity. Instead, it exhibits potent analgesic and anti-inflammatory effects in thermal (hot plate test) and chemical (acetic acid writhing) pain models .

Antiplasmodial 1-Aryl-THIQs

- 1-(4-Chlorophenyl)-6-hydroxy-THIQ : Displays high antiplasmodial activity (IC₅₀ < 0.2 µg/mL) against Plasmodium falciparum with low cytotoxicity (CC₅₀ = 257.6 µM in myoblast cells) .

- 1-(Pyridin-3-yl)-THIQ: Limited data exist on antiparasitic activity, but its pyridine moiety may enhance solubility and target binding compared to aryl-substituted analogues.

Sigma-2 Receptor Ligands

Bradycardic and Cardiotonic Agents

- 1-Oxo-THIQs: Derivatives like (±)-6,7-dimethoxy-2-[3-(3,4-methylenedioxyphenoxy)propyl]-piperidyl-THIQ inhibit pacemaker I(f) currents (IC₅₀ = 0.32 µM), reducing heart rate without affecting blood pressure .

Implications for Drug Design

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance redox activity and receptor affinity, while aromatic rings (pyridine, phenyl) improve BBB penetration and target selectivity.

- Toxicity vs. Protection : Catechol-containing THIQs (e.g., THP) are neurotoxic, whereas methyl or pyridinyl groups may confer neuroprotection .

- Therapeutic Potential: 1-(Pyridin-3-yl)-THIQ’s unexplored pharmacological profile warrants further study in neurodegeneration, infectious diseases, and cancer.

Biological Activity

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of pyridine and tetrahydroisoquinoline, making it a valuable scaffold for drug discovery. Its potential therapeutic properties include anticancer, antimicrobial, and anti-inflammatory activities.

The compound has the following chemical characteristics:

- Chemical Formula : CHN

- Molecular Weight : 188.24 g/mol

- CAS Number : 28731-40-0

This compound interacts with various molecular targets such as enzymes, receptors, and ion channels. The specific interactions lead to modulation of biological pathways, which can result in therapeutic effects. Notably, the compound may act as a ligand in biochemical assays and has been studied for its ability to inhibit certain enzymes and modulate ion channels.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects on HT-29 colon carcinoma cells at concentrations as low as 150 nM after 24 hours of incubation .

- Mechanism : The compound disrupts the cell cycle at the G0/G1 phase and reduces the expression of critical cyclins and cyclin-dependent kinases .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and has shown inhibition of growth in E. coli through enzyme inhibition mechanisms .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by interacting with specific receptors involved in inflammation processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Studies have shown that variations in substituents on the tetrahydroisoquinoline core can enhance or diminish its biological activity. For example:

- Substituent Variations : Modifications at different positions on the pyridine ring can significantly alter binding affinity and selectivity for biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline | Moderate anticancer activity | Different substitution pattern affecting activity |

| 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline | Antimicrobial properties | Variations in binding sites |

| 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline | Anti-inflammatory and anticancer activities | Presence of methoxy groups enhancing bioactivity |

Case Studies

Several studies have highlighted the potential of this compound:

- Antimalarial Studies : A study focused on tetrahydroisoquinolone derivatives showed that compounds similar to this compound were potent against Plasmodium falciparum, indicating potential for further development as antimalarial agents .

- In Vivo Assays : In zebrafish models, treatment with this compound resulted in tumor regression at low concentrations (0.5 μM), showcasing its therapeutic promise in oncology .

Q & A

Q. What are the common synthetic routes for preparing 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 1,2,3,4-tetrahydroisoquinoline derivatives can react with pyridinyl ketones using sodium triacetoxyborohydride (STAB) in acetic acid to form the desired product. Chromatography (e.g., silica gel) is commonly employed for purification, as demonstrated in the synthesis of analogs like 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline . Reaction conditions (e.g., solvent, temperature) and stoichiometric ratios of reagents are critical for achieving high yields.

Q. What spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For instance, H NMR peaks for the tetrahydroisoquinoline core typically appear as multiplet signals between δ 2.6–3.2 ppm (CH groups) and δ 6.5–7.8 ppm (aromatic protons). ESI-MS or HRMS provides molecular ion ([M+H]) data to verify molecular weight. Purity is assessed via HPLC or TLC .

Q. How does the pyridin-3-yl substituent influence the compound’s physicochemical properties?

The pyridinyl group introduces electron-withdrawing effects, enhancing solubility in polar solvents and altering redox behavior. Substituent position (e.g., 3-pyridinyl vs. 4-pyridinyl) impacts hydrogen-bonding capacity and steric interactions, as seen in analogs like 1-ethyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline . Computational studies (e.g., DFT) can further predict electronic effects on reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing pyridinyl groups via reductive amination?

Yield optimization requires precise control of STAB equivalents (1.2–2.0 equiv), acetic acid concentration (5–10% v/v), and reaction time (12–24 hours). For acid-sensitive intermediates, switching to diethyl phosphonate groups (e.g., compound 19 in Scheme 3) improves stability and reduces side reactions . Monitoring via in situ IR or LC-MS helps identify intermediate formation .

Q. What strategies address acid sensitivity during functionalization of the tetrahydroisoquinoline core?

Acid-labile derivatives (e.g., N-Cbz-protected phosphonates) benefit from using triethyl phosphite instead of trimethyl phosphite, as demonstrated in the synthesis of diethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonate (98% yield). Alternatively, mild Lewis acids (e.g., ZnCl) can stabilize intermediates during cyclization .

Q. How can researchers resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected H NMR splitting) are addressed via 2D NMR (COSY, HSQC) to confirm coupling patterns. For example, aromatic proton assignments in 6-bromo derivatives (e.g., compound 61) require cross-validation with NOESY to rule out steric distortions. HRMS fragmentation patterns also clarify isomeric byproducts .

Q. What challenges arise in multi-step synthesis of derivatives like hydrochloride salts?

Multi-step syntheses (e.g., 1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride) face issues with protecting group compatibility and intermediate purification. For instance, selective deprotection of methoxy groups without disrupting the tetrahydroisoquinoline core requires pH-controlled hydrolysis. Reverse-phase HPLC is critical for isolating polar intermediates .

Q. What novel functionalization methods exist beyond traditional alkylation/acylation?

Advanced methods include Pudovik and Kabachnik–Fields reactions to introduce α-aminophosphonic acid groups, enabling applications in enzyme inhibition. For example, 1,2,3,4-tetrahydroisoquinoline-1-phosphonic acid derivatives are synthesized via N-acyl iminium ion intermediates, though steric hindrance at the 1-position requires tailored phosphorus sources (e.g., triethyl phosphite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.